1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Catalog No.
S685094
CAS No.
13209-20-6
M.F
C8H4Br6
M. Wt
579.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-4,5-bis(dibromomethyl)benzene

CAS Number

13209-20-6

Product Name

1,2-Dibromo-4,5-bis(dibromomethyl)benzene

IUPAC Name

1,2-dibromo-4,5-bis(dibromomethyl)benzene

Molecular Formula

C8H4Br6

Molecular Weight

579.5 g/mol

InChI

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H

InChI Key

QPLVNMIEWOGDBY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br

1,2-Dibromo-4,5-bis(dibromomethyl)benzene is an organic compound with the molecular formula C₈H₄Br₆. It features a benzene ring substituted with two dibromomethyl groups at the 4 and 5 positions and additional bromine atoms at the 1 and 2 positions. This compound is characterized by its high degree of bromination, which significantly influences its chemical properties and reactivity. The presence of multiple bromine substituents increases its electronegativity and alters its physical properties, such as melting point and solubility in various solvents .

There is no current information available on a specific mechanism of action for 1,2-Dibromo-4,5-bis(dibromomethyl)benzene in biological systems.

  • Skin and eye irritation: Brominated compounds can be irritating to the skin and eyes upon contact.
  • Respiratory tract irritation: Inhalation of airborne particles might irritate the respiratory tract.
  • Environmental concerns: The persistence and potential toxicity of the compound in the environment require further investigation.
Typical of brominated aromatic compounds:

  • Electrophilic Substitution Reactions: The bromine substituents can direct further electrophilic substitutions on the aromatic ring, allowing for the introduction of other functional groups.
  • Nucleophilic Substitution: The dibromomethyl groups can undergo nucleophilic substitution reactions, where nucleophiles can replace bromine atoms.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions like Suzuki or Heck reactions to form more complex organic structures .

Several methods exist for synthesizing 1,2-dibromo-4,5-bis(dibromomethyl)benzene:

  • Bromination of Benzene Derivatives: Starting from a suitable benzene derivative (e.g., toluene), bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
  • Dibromomethylation: The compound can also be synthesized by introducing dibromomethyl groups through reactions involving dibromomethyl ether or similar reagents under acidic conditions.
  • Polymorphic Control: Different polymorphic forms can be obtained by controlling the crystallization conditions during synthesis, which affects the thermal properties of the compound .

1,2-Dibromo-4,5-bis(dibromomethyl)benzene finds applications in various fields:

  • Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Its high bromine content makes it a candidate for flame retardant materials.
  • Pharmaceuticals: Potentially useful in drug development due to its unique structure and reactivity .

Interaction studies involving 1,2-dibromo-4,5-bis(dibromomethyl)benzene have primarily focused on its reactivity with nucleophiles and electrophiles. These studies help elucidate how the compound behaves in different chemical environments and its potential pathways for transformation in biological systems. Additionally, its interactions with various solvents can affect solubility and stability, which are critical for practical applications .

Several compounds share structural similarities with 1,2-dibromo-4,5-bis(dibromomethyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-Dibromo-4,5-bis(dibromomethyl)benzeneC₈H₄Br₆Highly brominated; multiple dibromomethyl groups
1,2-Dibromo-4-methylbenzeneC₇H₈Br₂Contains one methyl group; less bromination
1,3-Dibromo-5-(dibromomethyl)benzeneC₈H₈Br₄Different substitution pattern; fewer total bromine atoms
1-Bromo-2-(dibromomethyl)benzeneC₇H₈Br₃Single bromine on benzene; fewer reactive sites

This table illustrates that while there are other dibromo compounds available, the unique arrangement of multiple dibromomethyl groups on the benzene ring sets 1,2-dibromo-4,5-bis(dibromomethyl)benzene apart in terms of reactivity and potential applications .

XLogP3

6.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Dates

Last modified: 08-15-2023

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